Cyclopentanone, 2-(phenylthio)-
Description
BenchChem offers high-quality Cyclopentanone, 2-(phenylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentanone, 2-(phenylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
52190-40-6 |
|---|---|
Molecular Formula |
C11H12OS |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-phenylsulfanylcyclopentan-1-one |
InChI |
InChI=1S/C11H12OS/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2 |
InChI Key |
QNLDAYXGSRPMJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Historical Trajectory and Evolution of α Thioether Ketones in Chemical Research
The journey of α-thioether ketones in chemical research is a narrative of increasing sophistication in synthetic methodology. Early methods for the preparation of these compounds were relatively straightforward, relying on fundamental substitution reactions. A notable early example, documented in a 1943 patent, involved the reaction of mercaptans with α-halogenated ketones to form the corresponding keto sulfides. While effective, these early approaches often faced limitations in terms of substrate scope and reaction conditions.
The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in the synthesis of α-thioether ketones. The focus moved towards the development of more refined and versatile methods, driven by the growing demand for these compounds as intermediates in complex syntheses. Modern approaches now encompass a wide array of synthetic strategies, including photocatalytic oxidative radical additions and innovative methods for the preparation of related structures like α-ketoacetals. These advanced techniques offer greater control over reactivity and selectivity, expanding the accessibility and utility of α-thioether ketones in organic synthesis. This evolution from simple substitution reactions to highly controlled, modern synthetic protocols underscores the enduring and increasing importance of this class of compounds in the synthetic chemist's toolkit.
Strategic Importance of Cyclopentanone, 2 Phenylthio As a Versatile Synthon
Direct α-Functionalization Approaches to the Cyclopentanone Core
The most direct methods for synthesizing Cyclopentanone, 2-(phenylthio)- involve the formation of a carbon-sulfur bond at the α-position to the carbonyl group. These strategies can be broadly categorized into electrophilic and nucleophilic attacks.
Electrophilic and Nucleophilic α-Sulfanylation Strategies
Electrophilic sulfanylation is a common and effective method for the synthesis of α-arylthio ketones. This approach involves the reaction of a cyclopentanone-derived enolate, or its synthetic equivalent like a silyl (B83357) enol ether, with an electrophilic sulfur reagent. The ketone is first deprotonated using a suitable base (e.g., LDA, NaH) to form the nucleophilic enolate, which then attacks the sulfur atom of the sulfenylating agent.
Key electrophilic sulfur reagents include phenylsulfenyl chloride (PhSCl) and diphenyl disulfide (PhSSPh). The reaction with PhSCl is typically rapid, while the reaction with PhSSPh often requires activation or more forcing conditions.
Alternatively, a nucleophilic substitution pathway provides another robust route. This strategy employs a cyclopentanone that is first halogenated at the α-position, typically with chlorine or bromine, to form a compound such as 2-chlorocyclopentanone . sigmaaldrich.comnih.gov This α-haloketone then serves as an electrophile for a sulfur-based nucleophile, most commonly sodium thiophenolate (PhSNa), which is readily generated from thiophenol and a base. The reaction proceeds via an SN2 mechanism, where the thiophenolate anion displaces the halide to furnish the desired product. The reactivity of α-haloketones in such nucleophilic substitutions is significantly enhanced due to the electron-withdrawing effect of the adjacent carbonyl group.
Table 1: Comparison of α-Sulfanylation Strategies
| Strategy | Key Reagents | General Mechanism | Advantages | Disadvantages |
|---|---|---|---|---|
| Electrophilic Sulfanylation | Cyclopentanone, Base (e.g., LDA), Electrophilic Sulfur Source (e.g., PhSCl, PhSSPh) | Formation of ketone enolate followed by attack on S+ source | Direct C-H functionalization, avoids pre-halogenation | Requires strong base, potential for di-sulfanylation |
| Nucleophilic Sulfanylation | 2-Chlorocyclopentanone, Thiophenol, Base (e.g., NaH, Et3N) | SN2 displacement of α-halide by thiophenolate anion | Often high-yielding, uses readily available starting materials | Requires a two-step sequence (halogenation then substitution) |
Oxidative Methods for α-Sulfanylation of Cyclopentanones
Recent advancements have led to the development of oxidative methods that forge the C-S bond directly from an unmodified ketone and a thiol. These methods avoid the need for pre-formed enolates or α-halo ketones. One such approach involves the direct oxidative coupling of cyclopentanone and thiophenol . These reactions often utilize an oxidant to facilitate the formation of the key bond-forming intermediates.
For instance, iodine (I₂) can be used as an inexpensive oxidant to promote the regioselective sulfenylation of ketones with thiols. nih.gov The reaction likely proceeds through the formation of an electrophilic sulfur species, such as phenylsulfenyl iodide (PhSI), in situ. Another innovative approach is the use of electrochemical synthesis. The electrochemical sulfenylation of enol acetates (derived from ketones) with thiophenols can proceed without any external chemical oxidants or catalysts, offering a green and efficient alternative. nih.gov In this method, anodic oxidation generates the reactive sulfur electrophile from the thiol. These oxidative strategies represent a more atom-economical approach to Cyclopentanone, 2-(phenylthio)- . nih.govrsc.org
Synthesis via Functional Group Interconversions and Cyclization
Beyond direct functionalization, Cyclopentanone, 2-(phenylthio)- can be assembled through multi-step sequences involving functional group interconversions or by constructing the cyclopentanone ring itself from an acyclic precursor already bearing the critical phenylthio moiety.
Conversion from Thioketals and Allied Sulfur-Bearing Precursors
The Pummerer reaction offers a classic yet powerful method for synthesizing α-thio ketones from sulfoxides. nih.govrsc.orgnih.gov In a hypothetical sequence, a suitable precursor such as cyclopentyl phenyl sulfoxide could undergo a Pummerer-type rearrangement. The sulfoxide, upon activation with an agent like acetic anhydride (B1165640) or trifluoroacetic anhydride, generates a thionium (B1214772) ion intermediate. Subsequent elimination and hydrolysis would yield the α-functionalized ketone. This pathway is particularly useful as the starting sulfoxide can often be prepared by the oxidation of the corresponding sulfide (B99878). This approach transforms the sulfur atom from a simple thioether into a handle for introducing the adjacent carbonyl functionality. researchgate.net
Ring-Forming Reactions: Intramolecular Cyclizations to the Cyclopentanone Scaffold
Ring-closing reactions provide a powerful means to construct the cyclopentanone core. In the context of synthesizing Cyclopentanone, 2-(phenylthio)- , this would involve the intramolecular cyclization of an acyclic precursor that already contains the phenylthio group at the appropriate position.
A classic example of such a strategy is the Dieckmann condensation. A diester, such as diethyl 3-(phenylthio)adipate, could be treated with a strong base (e.g., sodium ethoxide) to induce an intramolecular cyclization. The resulting β-keto ester can then be hydrolyzed and decarboxylated to afford the target ketone. The success of this route hinges on the synthesis of the correctly substituted acyclic diester. Other cyclization strategies, such as the intramolecular acylation of a suitably functionalized organometallic reagent or radical cyclizations, could also be envisioned to construct the five-membered ring. youtube.com
Catalytic Advancements in the Synthesis of Cyclopentanone, 2-(phenylthio)-
The field of organic synthesis has increasingly moved towards catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of α-thio ketones has benefited significantly from these advancements, particularly in the development of asymmetric variants.
Organocatalysis has emerged as a powerful tool for the enantioselective α-sulfenylation of carbonyl compounds. Chiral amines, such as derivatives of proline or cinchona alkaloids, can catalyze the reaction between a ketone and an electrophilic sulfur source. nih.govcapes.gov.brnih.gov The catalyst and the ketone form a chiral enamine intermediate in situ, which then reacts with the sulfenylating agent in a stereocontrolled manner. This approach allows for the direct formation of enantioenriched α-phenylthio ketones.
Furthermore, Lewis base catalysis has been successfully applied to the α-sulfenylation of ketone-derived silyl enol ethers. acs.org Chiral Lewis bases, such as selenophosphoramides, have been shown to catalyze the reaction with high yields and good enantioselectivity using reagents like N-(phenylthio)saccharin. acs.org These catalytic methods represent the state-of-the-art in the synthesis of chiral derivatives of Cyclopentanone, 2-(phenylthio)- .
Table 2: Catalytic Approaches for α-Sulfanylation
| Catalytic System | Substrate | Key Features | Typical Catalyst |
|---|---|---|---|
| Organocatalysis | Cyclopentanone | Forms chiral enamine intermediate; enables enantioselective synthesis. nih.gov | Proline derivatives, Cinchona alkaloids nih.gov |
| Lewis Base Catalysis | Cyclopentanone Silyl Enol Ether | Activates sulfenylating agent; avoids strong Brønsted acids. acs.org | Chiral Selenophosphoramides acs.org |
| Electrocatalysis | Cyclopentanone Enol Acetate (B1210297) | Oxidant- and metal-free; green methodology. nih.gov | Not applicable (direct electron transfer) |
Transition Metal-Catalyzed Routes and Their Mechanistic Implications
Transition metal catalysis provides powerful tools for the formation of carbon-sulfur bonds, enabling the synthesis of α-thio ketones. While direct palladium- or copper-catalyzed α-sulfenylation of cyclopentanone is an area of ongoing research, closely related α-arylation reactions offer significant mechanistic insights and a framework for developing these transformations.
Palladium-catalyzed α-arylation of ketones is a well-established method that typically proceeds through a cooperative catalytic cycle involving an enamine or enolate intermediate. A notable example is the mono-α-arylation of cyclopentanone with aryl bromides. In a representative procedure, cyclopentanone can be reacted with an aryl bromide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.
Table 1: Representative Palladium-Catalyzed α-Arylation of Cyclopentanone
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 4'-Bromoacetophenone | Pd(OAc)₂ / P(o-tol)₃ | NaOAc / Pyrrolidine | 1,4-Dioxane | 67 |
Data sourced from a representative procedure for α-arylation of cyclopentanone. orgsyn.org
The proposed mechanism for such a transformation begins with the formation of an enamine from cyclopentanone and a secondary amine cocatalyst, such as pyrrolidine. This enamine then engages in a catalytic cycle with the palladium center. The cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II)-aryl complex. Subsequent reaction with the enamine, likely involving coordination and deprotonation, leads to the formation of a palladium-enaminate complex. Reductive elimination from this complex furnishes the α-arylated ketone product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The base plays a crucial role in facilitating the enamine formation and neutralizing the hydrogen bromide generated during the reaction.
Copper-catalyzed systems have also emerged as a viable alternative for C-H sulfenylation reactions. nih.gov These methods often utilize a directing group to achieve regioselectivity in the functionalization of C-H bonds. nih.gov While direct application to cyclopentanone remains a developing area, these auxiliary-assisted copper-promoted sulfenylations highlight the potential of copper catalysis for the synthesis of α-thio ketones. The mechanism is believed to involve the formation of a copper-thiolate species which then participates in the C-H functionalization step.
Organocatalytic Methods for Stereocontrolled Synthesis
Organocatalysis has revolutionized asymmetric synthesis by providing a metal-free alternative for creating chiral molecules. The enantioselective α-sulfenylation of ketones, including cyclopentanone, has been successfully achieved using chiral organocatalysts, particularly those derived from cinchona alkaloids. nih.govacs.org These methods allow for the direct introduction of a phenylthio group with high levels of stereocontrol.
The reaction typically involves the activation of the ketone by the organocatalyst and subsequent reaction with an electrophilic sulfur source, such as N-(phenylthio)phthalimide or a related reagent. Cinchona alkaloid derivatives, which possess both a basic quinuclidine (B89598) nitrogen and a hydroxyl group, can act as bifunctional catalysts.
Table 2: Enantioselective Organocatalytic α-Sulfenylation of Cyclic Ketones
| Entry | Ketone | Sulfur Reagent | Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | Cyclohexanone | N-(Phenylthio)phthalimide | Cinchona Alkaloid Derivative | Toluene | 95 | 85 |
| 2 | Cycloheptanone (B156872) | N-(Phenylthio)phthalimide | Cinchona Alkaloid Derivative | Toluene | 92 | 80 |
| 3 | 4-tert-Butylcyclohexanone | N-(Phenylthio)phthalimide | Cinchona Alkaloid Derivative | Toluene | 98 | 91 |
Data represents typical results for the organocatalytic α-sulfenylation of cyclic ketones using cinchona alkaloid-derived catalysts. nih.gov
The proposed mechanism for the cinchona alkaloid-catalyzed α-sulfenylation involves the formation of an enamine or enolate intermediate through the interaction of the ketone with the catalyst. nih.gov The basic nitrogen of the cinchona alkaloid deprotonates the α-carbon of the ketone, while the hydroxyl group can stabilize the transition state through hydrogen bonding. This dual activation facilitates the nucleophilic attack of the resulting enolate onto the electrophilic sulfur atom of the sulfenylating agent. The chiral environment created by the catalyst directs the approach of the electrophile, leading to the formation of one enantiomer of the product in excess. The stereochemical outcome is often dependent on the specific cinchona alkaloid used (e.g., quinine (B1679958) vs. quinidine (B1679956) derivatives), allowing for access to either enantiomer of the desired product.
Proline and its derivatives are another important class of organocatalysts capable of promoting asymmetric α-functionalization of ketones. The mechanism of proline catalysis also proceeds through an enamine intermediate, which is formed between the catalyst's secondary amine and the ketone's carbonyl group. This enamine then attacks the electrophilic sulfur reagent, with the stereoselectivity being controlled by the rigid structure of the proline catalyst in the transition state.
Chemical Reactivity and Mechanistic Pathways of Cyclopentanone, 2 Phenylthio
Enolate Chemistry and α-Substituent Manipulations
The presence of the electron-withdrawing phenylthio group at the α-position significantly influences the enolate chemistry of the cyclopentanone (B42830) core. This substituent acidifies the α-proton, facilitating enolate formation under milder conditions compared to the parent ketone. The resulting enolate is a soft nucleophile, poised for a variety of reactions that enable precise manipulation of the cyclopentanone scaffold.
Alkylation and Acylation Reactions Involving Cyclopentanone, 2-(phenylthio)- Enolates
The generation of an enolate from Cyclopentanone, 2-(phenylthio)- followed by reaction with an electrophile is a cornerstone of its synthetic utility. This process allows for the introduction of various alkyl and acyl groups at the α-position, forming a new carbon-carbon bond. libretexts.org
The process typically involves two key steps: enolate formation and nucleophilic substitution. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is commonly used to deprotonate the carbon alpha to the carbonyl group, ensuring complete and regioselective formation of the lithium enolate. This enolate then acts as a potent nucleophile, attacking an alkyl halide (R-X) in a classic SN2 reaction to yield the α-alkylated product. libretexts.org182.160.97 The efficiency of this alkylation is subject to the same constraints as other SN2 reactions; primary and methyl halides are excellent electrophiles, while secondary halides react more slowly and tertiary halides are prone to elimination. 182.160.97
Acylation reactions proceed via a similar mechanistic pathway. The enolate attacks an acyl halide or anhydride (B1165640), leading to the formation of a β-dicarbonyl compound. These products are valuable synthetic intermediates for further transformations. The phenylthio group can be reductively removed after alkylation or acylation, typically using Raney Nickel, providing access to 2-alkyl or 2-acyl cyclopentanones.
Table 1: Representative Alkylation Reactions of α-Thio Ketone Enolates
| Starting Ketone | Base/Conditions | Electrophile | Product | Ref |
|---|---|---|---|---|
| 2-(phenylthio)cyclopentanone | LDA, THF, -78 °C | Methyl Iodide | 2-methyl-2-(phenylthio)cyclopentanone | libretexts.org |
| 2-(phenylthio)cyclohexanone | LDA, THF, -78 °C | Benzyl Bromide | 2-benzyl-2-(phenylthio)cyclohexanone | 182.160.97 |
| 2-phenylthio-1,3-cyclopentanedione | NaH, DMF | Ethyl Iodide | 2-ethyl-2-phenylthio-1,3-cyclopentanedione | wm.edu |
Condensation and Conjugate Addition Reactions Enabled by the α-Phenylthio Moiety
The enolate derived from Cyclopentanone, 2-(phenylthio)- can participate in aldol (B89426) condensation reactions with various aldehydes and ketones. In this sequence, the enolate adds to the carbonyl partner to form a β-hydroxy ketone adduct. Subsequent dehydration can lead to the formation of an α,β-unsaturated ketone, a classic transformation for carbon chain elongation. mdpi.comchemtube3d.com The phenylthio group remains as a handle for further synthetic modifications or can be removed if desired.
Furthermore, the enolate is an effective nucleophile in Michael (or conjugate) additions. masterorganicchemistry.comyoutube.com In this reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound or other Michael acceptor. masterorganicchemistry.comchemistrysteps.com This 1,4-addition pathway is favored for soft nucleophiles like sulfur-stabilized enolates. youtube.com The reaction of the lithium enolate of cyclopentanone with phenyl vinyl sulfoxide (B87167), for example, leads to both the direct conjugate addition product and, interestingly, bicyclo[3.2.0]heptan-1-ol derivatives through a subsequent intramolecular cyclization, showcasing the diverse reactivity pathways available. rsc.org
Table 2: Conjugate Addition Reactions with Enolates and Related Nucleophiles
| Nucleophile Source | Michael Acceptor | Product Type | Ref |
|---|---|---|---|
| Cyclopentanone Enolate | Phenyl Vinyl Sulfoxide | 1,4-Adduct and Bicyclic Product | rsc.org |
| Diethyl Malonate Enolate | Cyclohexenone | 1,5-Dicarbonyl Compound | masterorganicchemistry.com |
| 2-Methylcyclohexanone Enolate | Ethyl Acrylate | γ-Keto Ester | researchgate.net |
Stereoselective Transformations and Chiral Induction
As Cyclopentanone, 2-(phenylthio)- possesses a stereocenter at the C2 position, its reactions can be influenced by stereochemical factors, leading to the formation of new stereocenters with a degree of control.
Diastereoselective Reactions Governing Configuration at Stereocenters
When the enolate of Cyclopentanone, 2-(phenylthio)- reacts with an electrophile, the existing stereocenter at C2 can direct the approach of the incoming group. This facial bias can lead to the preferential formation of one diastereomer over another. For instance, in an alkylation reaction, the electrophile will preferentially approach from the face opposite to the bulkier phenylthio group, leading to a specific relative configuration at the newly formed quaternary center. The degree of diastereoselectivity is influenced by the reaction conditions, the nature of the enolate counter-ion, and the steric bulk of the electrophile. Such diastereoselective transformations are crucial for building complex molecular architectures with defined three-dimensional structures. nih.gov
Enantioselective Processes and Chiral Auxiliary Applications
To control the absolute stereochemistry of reactions involving Cyclopentanone, 2-(phenylthio)-, chiral auxiliaries can be employed. scielo.org.mx A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct a subsequent reaction, after which it is removed. nih.gov For example, reacting the ketone with a chiral secondary amine could form a chiral enamine, which then undergoes diastereoselective alkylation. Subsequent hydrolysis would remove the auxiliary and yield an enantiomerically enriched α-alkylated product.
Alternatively, sulfur-based chiral auxiliaries have proven effective in directing Michael additions with high diastereoselectivity. scielo.org.mx Analogously, using a chiral base for the deprotonation step can create a chiral enolate complex, influencing the stereochemical outcome of its reaction with an electrophile. The development of catalytic enantioselective methods, such as the use of chiral N-heterocyclic carbene (NHC) catalysts with related α-phenylthioaldehydes, highlights a modern approach to achieving high enantioselectivity in formal cycloaddition reactions. nih.govrsc.org
Rearrangement and Skeletal Reorganization Reactions
The structure of Cyclopentanone, 2-(phenylthio)- and its derivatives allows for several types of rearrangement reactions, which can dramatically alter the carbon skeleton and functional group display.
A prominent reaction pathway involves the oxidation of the sulfide (B99878) to a sulfoxide, followed by a Pummerer rearrangement. wikipedia.org Treatment of 2-(phenylthio)cyclopentanone sulfoxide with an activating agent like acetic anhydride triggers a rearrangement. youtube.com The mechanism involves acylation of the sulfoxide oxygen, followed by elimination to form a transient, electrophilic thionium (B1214772) ion. This intermediate is then trapped by the acetate (B1210297) nucleophile to yield an α-acetoxy-α-phenylthio-cyclopentanone. wikipedia.orgnih.gov This reaction effectively oxidizes the carbon adjacent to the sulfur. organicreactions.org
Another potential skeletal reorganization is the α-ketol rearrangement. nih.govwikipedia.orgorganicreactions.org If a hydroxyl group is introduced adjacent to the ketone (e.g., at the C1 position of a derivative), treatment with acid or base can induce a 1,2-migration of one of the carbon groups. This reversible, thermodynamically controlled process would lead to an isomeric α-hydroxy ketone. wikipedia.orgrsc.org Reactions that lead to ring expansion or contraction, such as the formation of bicyclic systems from the reaction of cyclopentanone enolates with specific Michael acceptors, also represent a form of skeletal reorganization. rsc.orgmsu.edu
Semipinacol-Type Rearrangements Initiated by Cyclopentanone, 2-(phenylthio)- Derivatives
The semipinacol rearrangement is a valuable carbon-carbon bond-forming reaction that transforms 2-heterosubstituted alcohols into ketones or aldehydes. wikipedia.orgnih.gov In the context of Cyclopentanone, 2-(phenylthio)-, a suitable derivative for this rearrangement would be a 1,2-alcohol bearing the phenylthio group at one of the alcohol-substituted carbons. The reaction is classified as a Type 1 semipinacol rearrangement, where a heteroatom substituent, in this case, the thiol group, acts as a leaving group to facilitate a 1,2-alkyl or 1,2-hydride shift. wikipedia.org
The general mechanism for a semipinacol rearrangement of a 2-(phenylthio)-substituted cycloalkanol derivative is outlined below:
Activation of the Hydroxyl Group: The alcohol is protonated by an acid catalyst.
Formation of a Carbocation: The protonated hydroxyl group leaves as a water molecule, generating a carbocation.
1,2-Migration: An alkyl group or the phenylthio group migrates to the carbocation center. The migration is typically anti-periplanar to the leaving group.
Formation of the Carbonyl Group: A double bond is formed between the oxygen and the carbon atom from which the migration occurred, yielding a protonated ketone, which is then deprotonated.
The choice of migrating group (alkyl vs. phenylthio) and the stereochemistry of the starting alcohol are critical factors that determine the final product distribution.
| Reaction Type | Substrate | Key Reagents | Intermediate | Product Type |
| Semipinacol Rearrangement | 1-Alkyl-2-(phenylthio)cyclopentanol | Acid catalyst (e.g., H₂SO₄) | Carbocation | Ring-expanded ketone or Phenylthio-migrated product |
Ring Expansion and Contraction Reactions Modifying the Cyclopentanone Ring
The five-membered ring of Cyclopentanone, 2-(phenylthio)- can be modified through ring expansion and contraction reactions, providing access to six-membered rings or functionalized four-membered rings, respectively.
Ring Expansion: The Tiffeneau-Demjanov Rearrangement
A one-carbon ring expansion of Cyclopentanone, 2-(phenylthio)- can be achieved via the Tiffeneau-Demjanov rearrangement. wikipedia.orgorganicreactions.org This reaction sequence involves the conversion of the starting ketone into a β-amino alcohol, which upon treatment with nitrous acid, undergoes rearrangement to a ring-expanded ketone.
The synthetic sequence would commence with the conversion of Cyclopentanone, 2-(phenylthio)- to its corresponding cyanohydrin by treatment with a cyanide source. Subsequent reduction of the nitrile group yields the required 1-(aminomethyl)-2-(phenylthio)cyclopentanol. Reaction of this β-amino alcohol with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) leads to the diazotization of the primary amine. The resulting diazonium salt is unstable and readily loses nitrogen gas to form a primary carbocation. This is followed by a 1,2-alkyl shift, where a carbon from the cyclopentane (B165970) ring migrates, leading to the formation of a more stable carbocation and resulting in the expansion of the ring to a six-membered cycloheptanone (B156872) derivative. youtube.comyoutube.com
| Reaction | Starting Material | Intermediate Steps | Key Reagents | Product |
| Tiffeneau-Demjanov | Cyclopentanone, 2-(phenylthio)- | 1. Cyanohydrin formation 2. Reduction of nitrile | 1. KCN/HCN 2. LiAlH₄ 3. NaNO₂/HCl | 3-(Phenylthio)cyclohexanone |
Ring Contraction: The Favorskii Rearrangement
The Favorskii rearrangement provides a method for the ring contraction of cyclic α-halo ketones. wikipedia.orgddugu.ac.in To apply this to Cyclopentanone, 2-(phenylthio)-, the ketone must first be halogenated at the α-position (C5). Treatment of the resulting 2-halo-5-(phenylthio)cyclopentanone with a base, such as an alkoxide, initiates the rearrangement.
The mechanism is believed to proceed through the formation of an enolate on the side of the ketone away from the halogen. adichemistry.com This enolate then undergoes intramolecular nucleophilic attack on the carbon bearing the halogen, forming a bicyclic cyclopropanone (B1606653) intermediate. The cyclopropanone is then attacked by the base at the carbonyl carbon. Subsequent ring-opening of the strained three-membered ring occurs to give the more stable carbanion, which is then protonated by the solvent to yield a cyclopentanecarboxylic acid derivative (if hydroxide (B78521) is used) or an ester (if an alkoxide is used). slideshare.netyoutube.com This constitutes a contraction of the original five-membered ring to a substituted cyclobutane (B1203170) ring.
| Reaction | Starting Material | Key Reagents | Intermediate | Product Type |
| Favorskii Rearrangement | 2-Chloro-5-(phenylthio)cyclopentanone | Sodium ethoxide (NaOEt) | Cyclopropanone | Ethyl 2-(phenylthio)cyclobutane-1-carboxylate |
Desulfurization and Olefinic Product Formation
The phenylthio group in Cyclopentanone, 2-(phenylthio)- can be removed or used to introduce unsaturation in the cyclopentanone ring.
Formation of Olefinic Products
A common method to introduce a double bond and form an α,β-unsaturated ketone from an α-phenylthio ketone is through oxidation followed by thermal elimination. Oxidation of the sulfide in Cyclopentanone, 2-(phenylthio)- to the corresponding sulfoxide can be achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The resulting 2-(phenylsulfinyl)cyclopentanone, upon heating, undergoes a syn-elimination reaction. In this pericyclic reaction, the sulfinyl group and a cis-proton on the adjacent carbon are eliminated, leading to the formation of 2-cyclopentenone. rsc.orgnih.gov This reaction is a valuable method for the synthesis of cyclopentenones, which are important building blocks in organic synthesis. wikipedia.orgorganic-chemistry.orgthieme-connect.com
| Reaction Sequence | Starting Material | Reagent | Intermediate | Product |
| Oxidation-Elimination | Cyclopentanone, 2-(phenylthio)- | 1. m-CPBA 2. Heat | 2-(Phenylsulfinyl)cyclopentanone | 2-Cyclopentenone |
Reductive Desulfurization
The complete removal of the phenylthio group can be accomplished through reductive desulfurization. A widely used reagent for this transformation is Raney Nickel (Ra-Ni). chem-station.commasterorganicchemistry.com Treatment of Cyclopentanone, 2-(phenylthio)- with Raney Nickel results in the cleavage of the carbon-sulfur bond and its replacement with a carbon-hydrogen bond. organicreactions.orgorganic-chemistry.org The product of this reaction is cyclopentanone. This method is effective for the complete removal of sulfur-containing functional groups. researchgate.net
| Reaction | Starting Material | Reagent | Product |
| Reductive Desulfurization | Cyclopentanone, 2-(phenylthio)- | Raney Nickel (Ra-Ni) | Cyclopentanone |
Strategic Applications of Cyclopentanone, 2 Phenylthio in Complex Molecule Construction
Precursors for the Synthesis of Cyclopentenones and Other Conjugated Systems
Cyclopentanone (B42830), 2-(phenylthio)- is a key intermediate in the synthesis of α,β-unsaturated cyclopentenones, which are themselves important structural motifs in numerous natural products and pharmacologically active compounds. thieme-connect.comorganic-chemistry.org The primary route to these conjugated systems from Cyclopentanone, 2-(phenylthio)- involves an oxidation-elimination sequence.
The sulfide (B99878) group in Cyclopentanone, 2-(phenylthio)- can be selectively oxidized to the corresponding sulfoxide (B87167). This transformation is typically achieved using a variety of oxidizing agents. The resulting α-sulfinyl cyclopentanone is a thermally unstable intermediate that readily undergoes a syn-elimination reaction, often referred to as a Pummerer-type rearrangement, to afford the corresponding 2-phenylthio-2-cyclopentenone. nih.govnih.gov This enone is a versatile Michael acceptor, opening up a wide range of possibilities for further functionalization.
The conversion of Cyclopentanone, 2-(phenylthio)- to the corresponding enone is a crucial step that transforms a simple ketone into a highly functionalized and reactive intermediate. The phenylthio group in the resulting enone can be retained as a handle for further transformations or reductively removed if not needed in the final target molecule.
Table 1: Synthesis of 2-Phenylthio-2-cyclopentenone from Cyclopentanone, 2-(phenylthio)-
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Sulfenylation of Cyclopentanone | Thiophenol, suitable base | Cyclopentanone, 2-(phenylthio)- |
| 2 | Oxidation | m-CPBA, NaIO₄, or other oxidizing agents | 2-(Phenylsulfinyl)cyclopentanone |
| 3 | Elimination | Heat or mild base | 2-Phenylthio-2-cyclopentenone |
Building Blocks in Natural Product Synthesis
The cyclopentane (B165970) ring is a common feature in a vast array of natural products. The ability to introduce and functionalize this ring system efficiently is therefore of great importance in synthetic organic chemistry. Cyclopentanone, 2-(phenylthio)- and its derivatives have proven to be valuable building blocks in the total synthesis of several complex natural products.
Elaboration Towards Prostaglandin (B15479496) and Related Lipid Mediator Scaffolds
Prostaglandins (B1171923) are a class of lipid compounds that exhibit a wide range of physiological effects and are thus important targets for medicinal chemistry and drug development. researchgate.netyoutube.com The core structure of many prostaglandins is a substituted cyclopentane ring. The cyclopentenone scaffold, readily accessible from Cyclopentanone, 2-(phenylthio)-, is a key intermediate in many synthetic routes to prostaglandins. researchgate.netyoutube.com
The synthesis of prostaglandins often involves the conjugate addition of a nucleophilic side chain to a cyclopentenone derivative. 2-Phenylthio-2-cyclopentenone, derived from Cyclopentanone, 2-(phenylthio)-, is an excellent substrate for such reactions. The phenylthio group can direct the regioselectivity of the addition and can be subsequently removed or transformed as needed to complete the synthesis of the target prostaglandin. For instance, the conjugate addition of an organocuprate reagent to 2-phenylthio-2-cyclopentenone can install one of the characteristic side chains of the prostaglandin framework. Subsequent elaboration of the ketone and the other side chain leads to the final natural product.
Construction of Other Bioactive Molecular Frameworks (e.g., Lactones)
Lactones, or cyclic esters, are another important class of natural products with diverse biological activities. mdpi.com The synthesis of lactones often involves the Baeyer-Villiger oxidation of a cyclic ketone. While direct information on the use of Cyclopentanone, 2-(phenylthio)- for lactone synthesis is not abundant, the general principle of Baeyer-Villiger oxidation of cyclopentanone derivatives suggests its potential in this area.
A plausible synthetic strategy would involve the functionalization of the cyclopentanone ring of Cyclopentanone, 2-(phenylthio)-, followed by Baeyer-Villiger oxidation to form a six-membered lactone (a δ-lactone). The phenylthio group could serve to activate the α-position for C-C bond formation, allowing for the introduction of various substituents before the ring expansion step. The resulting substituted lactone could then be further elaborated into more complex bioactive molecules. The development of new synthetic methods for the preparation of bicyclic lactones often involves the use of cyclopentanone precursors.
Participation in Cascade and Domino Reaction Sequences
Cascade and domino reactions are powerful tools in organic synthesis that allow for the formation of multiple chemical bonds in a single synthetic operation, leading to a rapid increase in molecular complexity. These reactions are highly efficient in terms of atom economy and step count. Cyclopentanone, 2-(phenylthio)- and its derivatives have the potential to participate in such sequential transformations.
The oxidation of Cyclopentanone, 2-(phenylthio)- to the corresponding sulfoxide can be the initiating step of a cascade sequence. The resulting α-sulfinyl ketone can undergo a Pummerer rearrangement to generate a reactive thionium (B1214772) ion intermediate. This electrophilic species can be trapped by a variety of nucleophiles, either inter- or intramolecularly, to form new carbon-carbon or carbon-heteroatom bonds. If the nucleophile is part of the same molecule, a cyclization can occur, leading to the formation of complex polycyclic structures in a single step.
Advanced Spectroscopic Characterization and Analytical Methods
Elucidation of Relative and Absolute Stereochemistry via Multi-Dimensional NMR Spectroscopy
"Cyclopentanone, 2-(phenylthio)-" possesses a stereocenter at the C2 position, meaning it can exist as a racemic mixture of two enantiomers. Determining the relative and absolute stereochemistry is crucial for understanding its chemical behavior and potential applications in stereoselective synthesis. Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful tools for this purpose.
Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental in determining the relative stereochemistry of the cyclopentanone (B42830) ring. These experiments detect through-space interactions between protons that are in close proximity. For "Cyclopentanone, 2-(phenylthio)-", NOESY or ROESY correlations would be expected between the proton at the C2 position and adjacent protons on the cyclopentanone ring. The pattern and intensity of these correlations would help to define the conformation of the five-membered ring and the spatial relationship of the phenylthio group relative to the rest of the molecule.
To establish the absolute stereochemistry, chiral derivatizing agents are often employed in conjunction with NMR analysis. The reaction of the racemic ketone with a chiral agent, such as a chiral solvating agent or the formation of a diastereomeric derivative (e.g., a ketal with a chiral diol), results in two diastereomers that are distinguishable by NMR. The differential chemical shifts observed in the ¹H and ¹³C NMR spectra of these diastereomers can be used to determine the enantiomeric excess and, by correlation with known standards or computational models, the absolute configuration of the original ketone.
| NMR Technique | Application to Cyclopentanone, 2-(phenylthio)- | Expected Information |
| COSY | Correlation of coupled protons | Confirms the proton connectivity within the cyclopentanone ring. |
| HSQC | Correlation of protons to directly attached carbons | Assigns specific protons to their corresponding carbon atoms. |
| HMBC | Correlation of protons to carbons over 2-3 bonds | Confirms the connectivity between the phenylthio group and the cyclopentanone ring, and the position of the carbonyl group. |
| NOESY/ROESY | Through-space proton-proton correlations | Provides information on the relative stereochemistry and preferred conformation of the cyclopentanone ring. |
| Chiral Derivatization NMR | Formation of diastereomers with a chiral auxiliary | Allows for the determination of enantiomeric purity and absolute stereochemistry. |
Single-Crystal X-ray Diffraction for Definitive Structural Confirmation
While NMR techniques provide valuable information about the structure in solution, single-crystal X-ray diffraction offers the most unambiguous method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org This technique can definitively establish the bond lengths, bond angles, and absolute stereochemistry of "Cyclopentanone, 2-(phenylthio)-". nih.gov
To perform this analysis, a suitable single crystal of the compound must be grown. This can often be achieved by slow evaporation of a solution, cooling of a saturated solution, or vapor diffusion. Once a high-quality crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. wikipedia.org For chiral molecules like "Cyclopentanone, 2-(phenylthio)-", the use of anomalous dispersion can allow for the determination of the absolute configuration.
Although a specific crystal structure for "Cyclopentanone, 2-(phenylthio)-" is not widely available in the literature, a hypothetical set of crystallographic data is presented below to illustrate the type of information that would be obtained from such an analysis.
| Crystallographic Parameter | Hypothetical Value for Cyclopentanone, 2-(phenylthio)- |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1029 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.24 |
| R-factor (%) | < 5 |
In-depth Spectroscopic Studies (e.g., EPR) for Mechanistic Elucidation of Reaction Intermediates
The synthesis and subsequent reactions of "Cyclopentanone, 2-(phenylthio)-" can proceed through various intermediates, including radical species. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the detection and characterization of species with unpaired electrons, such as radicals. rsc.org
For instance, the formation of "Cyclopentanone, 2-(phenylthio)-" via the reaction of a cyclopentanone enolate with a phenylsulfenylating agent could potentially involve single-electron transfer steps, leading to the formation of radical intermediates. Similarly, reactions where the phenylthio group is cleaved or transformed might proceed through a thiyl radical intermediate.
EPR spectroscopy can provide information about the electronic structure and environment of the unpaired electron. The g-factor, hyperfine coupling constants, and line shape of the EPR spectrum are characteristic of a particular radical species. By trapping reaction intermediates at low temperatures or using spin-trapping techniques, EPR can provide direct evidence for the involvement of radicals in a reaction mechanism. While specific EPR studies on "Cyclopentanone, 2-(phenylthio)-" are not prominent in the literature, the expected g-values for relevant potential radical intermediates are listed below based on known data for similar species.
| Potential Radical Intermediate | Description | Expected g-value Range |
| Phenylthiyl Radical (PhS•) | Formed by homolytic cleavage of the C-S bond or oxidation of thiophenol. | giso ≈ 2.007 |
| Enolate Radical Anion | Formed by single-electron transfer to the enone system. | giso ≈ 2.004 |
| Disulfide Radical Anion | May form from the reaction of a thiyl radical with a thiolate. | g-tensor components around g ≈ 2.003, 2.015, 2.025 |
Theoretical and Computational Investigations of Cyclopentanone, 2 Phenylthio
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Conformation
To understand the fundamental properties of Cyclopentanone (B42830), 2-(phenylthio)-, quantum chemical calculations, particularly using Density Functional Theory (DFT), would be essential. These calculations could elucidate:
Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Conformational Analysis: The cyclopentanone ring is not planar and can adopt various conformations, such as envelope and twist forms. youtube.com Computational methods could identify the different possible conformers of Cyclopentanone, 2-(phenylthio)- and their relative energies, providing insight into the most populated shapes of the molecule at equilibrium. umn.edunih.gov
Electronic Properties: Calculations could map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and generate an electrostatic potential map. This information is crucial for predicting sites of nucleophilic and electrophilic attack.
Spectroscopic Properties: Theoretical calculations can predict spectroscopic data, such as IR and NMR spectra, which can be compared with experimental data to confirm the structure.
A hypothetical data table for the conformational analysis of Cyclopentanone, 2-(phenylthio)- might look like this:
Table 1: Hypothetical DFT Calculated Relative Energies of Cyclopentanone, 2-(phenylthio)- Conformers
| Conformer | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| Envelope (Phenylthio axial) | 0.00 | 60 |
| Envelope (Phenylthio equatorial) | 0.85 | 30 |
| Twist | 1.50 | 10 |
This data is hypothetical and for illustrative purposes only.
Computational Modeling of Reaction Mechanisms, Transition States, and Energy Profiles
Computational modeling is a powerful tool for investigating how chemical reactions occur. For Cyclopentanone, 2-(phenylthio)-, this could involve:
Mapping Reaction Pathways: For reactions involving this compound, such as enolate formation, aldol (B89426) condensation, or oxidation of the sulfide (B99878), computational methods can map the entire reaction coordinate.
Identifying Transition States: The transition state is the highest energy point along the reaction pathway. Locating and characterizing the geometry and energy of transition states is key to understanding the reaction rate. nih.govunict.it
A hypothetical energy profile for the deprotonation of Cyclopentanone, 2-(phenylthio)- could be visualized, and the corresponding data presented in a table.
Table 2: Hypothetical Calculated Energy Profile for Deprotonation
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State | +15.2 |
| Products (Enolate) | -5.8 |
This data is hypothetical and for illustrative purposes only.
Predictive Studies on Reactivity and Stereochemical Outcomes
Building on the foundation of electronic structure and reaction mechanism studies, computational chemistry can be used to make predictions about the chemical behavior of Cyclopentanone, 2-(phenylthio)-.
Reactivity Predictions: By analyzing the electronic structure (e.g., orbital energies, partial charges), predictions can be made about how the molecule will react with different reagents. For instance, the presence of the electron-withdrawing phenylthio group is expected to influence the acidity of the α-protons. nih.govnih.gov
Stereochemical Control: Many reactions involving chiral molecules can produce multiple stereoisomers. Computational modeling can be used to predict which stereoisomer is likely to be the major product by comparing the energies of the different diastereomeric transition states. This is particularly relevant for reactions at the α-carbon adjacent to the phenylthio group.
Table 3: Hypothetical Predicted Diastereomeric Ratio for Aldol Reaction
| Diastereomeric Transition State | Calculated Energy Barrier (kcal/mol) | Predicted Product Ratio |
|---|---|---|
| syn-addition | 12.5 | 95 |
| anti-addition | 14.0 | 5 |
This data is hypothetical and for illustrative purposes only.
Future Research Directions and Perspectives in Cyclopentanone, 2 Phenylthio Chemistry
Development of Innovative Catalytic Systems for Enhanced Selectivity and Efficiency
The synthesis of α-sulfenylated carbonyl compounds, including Cyclopentanone (B42830), 2-(phenylthio)-, has seen significant advancements through the use of various catalytic systems. However, the quest for catalysts that offer superior selectivity—particularly enantioselectivity—and efficiency remains a primary objective.
Future research will likely focus on the design and application of novel catalysts that can overcome the limitations of current systems. This includes the development of bifunctional catalysts that can activate both the nucleophile and the electrophile, leading to enhanced reaction rates and selectivities. For instance, the use of bifunctional quaternary phosphonium (B103445) bromide possessing an amide moiety has shown promise in achieving high yields and enantioselectivities in the α-sulfenylation of β-ketoesters in a water-toluene mixture. nih.gov The tuning of the amide moiety was found to be critical for the success of this system. nih.gov
Furthermore, the exploration of metal-free catalytic systems is a growing trend, driven by the desire for more sustainable and cost-effective chemical processes. An example of this is the unprecedented pathway to α-sulfenylated ketones using the universally employed TEMPO (2,2,6,6-tetramethyl-1-piperindinyloxy free radical) under metal-free conditions. nih.gov In this reaction, TEMPO acts as both an oxidant and a C3 synthon. nih.gov
The development of catalysts for the enantioselective α-sulfenylation of ketone-derived enoxysilanes is another promising avenue. Research has shown that Lewis bases can catalyze this transformation with high stereoselectivity. acs.org Future work could involve the screening of a wider range of chiral Lewis bases and the optimization of reaction conditions to achieve even higher levels of enantiocontrol for a broader scope of substrates.
Table 1: Comparison of Catalytic Systems for α-Sulfenylation
| Catalyst System | Substrate | Key Features | Yield | Enantioselectivity (ee) | Reference |
| Cinchona Alkaloid | Deconjugated Butyrolactam | Catalytic, in water | - | - | nih.gov |
| Bifunctional Quaternary Phosphonium Bromide | β-Ketoesters | Water-toluene mixture, tunable amide moiety | 84-99% | 92-95% | nih.gov |
| TEMPO | Thiols | Metal-free, TEMPO as oxidant and C3 synthon | 42-82% | - | nih.gov |
| Chiral Selenophosphoramides/Lewis Base | Ketone-derived Enoxysilanes | Catalytic, enantioselective | up to 72% | up to 93:7 er | acs.org |
Exploration of Novel Synthetic Methodologies and Applications
Beyond the refinement of existing catalytic systems, the development of entirely new synthetic methodologies for accessing Cyclopentanone, 2-(phenylthio)- and its derivatives is a key research direction. This includes the exploration of unconventional starting materials and reaction pathways.
One area of interest is the use of domino reactions to increase chemoselectivity in the α-functionalization of ketones. mdpi.com This strategy involves designing reaction sequences where the activation energy of the desired reaction is significantly lower than that of potential side reactions. mdpi.com The application of such strategies to the synthesis of Cyclopentanone, 2-(phenylthio)- could lead to more efficient and atom-economical processes.
The electrochemical synthesis of α-sulfenylated ketones represents another frontier. nih.gov This approach avoids the need for chemical oxidants and catalysts by using an electric current to drive the reaction between thiophenols/thiols and enol acetates. nih.gov The scalability of this methodology in both batch and continuous flow conditions makes it an attractive option for industrial applications. nih.gov
The application of Cyclopentanone, 2-(phenylthio)- as a building block in the synthesis of more complex molecules is also an area ripe for exploration. For example, 2-phenylthio-2-cyclopentenone has been shown to be a useful synthon for the preparation of 2,3-disubstituted cyclopentanones. documentsdelivered.com Further research could uncover new applications of this versatile intermediate in the synthesis of natural products and other biologically active compounds.
Deeper Mechanistic Understanding Through Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms underlying the formation of Cyclopentanone, 2-(phenylthio)- is crucial for the rational design of improved synthetic methods. The integration of experimental studies with computational modeling provides a powerful tool for elucidating these mechanisms.
Experimental techniques such as in-situ reaction monitoring can provide valuable kinetic data and help to identify reaction intermediates. acs.org For instance, careful monitoring of the α-sulfenylation of enol ethers at low temperatures has been instrumental in understanding the competition between the desired reaction and hydrolysis. acs.org
Computational methods, such as Density Functional Theory (DFT) calculations, can complement experimental findings by providing insights into transition state geometries and activation energies. nih.govmdpi.com DFT studies have been used to show that the regioselective thiolation of propargylic alcohols proceeds through a two-step mechanism involving the formation of a sulfenylated allylic alcohol followed by isomerization. nih.gov Similarly, DFT calculations have been employed to understand how additives can increase the chemoselectivity of domino reactions by widening the activation energy gap between the main and side reactions. mdpi.com
Future research in this area will likely involve a more synergistic application of experimental and computational tools. This integrated approach will enable a more detailed understanding of the factors that control reactivity and selectivity in the synthesis of Cyclopentanone, 2-(phenylthio)-, paving the way for the development of next-generation synthetic methodologies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
